An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylhexanoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3,4-Dimethylhexanoic acid. The information is compiled from available chemical databases and literature. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and other scientific pursuits where this compound may be of interest.
Core Chemical Identity
3,4-Dimethylhexanoic acid is a branched-chain saturated fatty acid. Its core identity is established by its molecular formula, structure, and unique identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3,4-dimethylhexanoic acid | [1][2] |
| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| CAS Number | 153312-53-9 | [1][3] |
| Canonical SMILES | CCC(C)C(C)CC(=O)O | [1] |
| InChI Key | BYEAKDMXKORVIB-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.4 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | [1][2] |
| Heavy Atom Count | 10 | [1][2] |
| Complexity | 110 | [1][2] |
Note on Experimental Data: Extensive searches for experimentally determined values for properties such as boiling point, melting point, density, and solubility have not yielded any specific data for 3,4-Dimethylhexanoic acid.
Synthesis and Reactivity
Synthesis
A detailed, experimentally verified protocol for the synthesis of 3,4-Dimethylhexanoic acid is not available in peer-reviewed literature or public chemical databases. General synthetic routes for branched carboxylic acids could potentially be adapted for its preparation. One plausible, though unverified, conceptual pathway is outlined below.
Caption: A potential, unverified synthetic route to 3,4-Dimethylhexanoic acid.
Disclaimer: This represents a general synthetic strategy and has not been experimentally validated for this specific compound. Researchers should consult advanced organic chemistry literature for detailed methodologies on similar transformations and perform appropriate reaction optimization and safety assessments.
Reactivity
As a carboxylic acid, 3,4-Dimethylhexanoic acid is expected to undergo typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).
-
Reduction: Reduction to the corresponding primary alcohol (3,4-dimethylhexan-1-ol) using strong reducing agents like lithium aluminum hydride.
-
Salt Formation: Reaction with bases to form carboxylate salts.
Spectroscopic Data
No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,4-Dimethylhexanoic acid has been found in publicly accessible databases. Researchers undertaking the synthesis or isolation of this compound will need to perform these analyses for structural confirmation.
Toxicological and Biological Activity
There is a significant lack of toxicological and biological activity data specifically for 3,4-Dimethylhexanoic acid in the available scientific literature. Safety data sheets (SDS) for isomeric or related dimethylhexanoic acids indicate potential for skin and eye irritation, and may be harmful if swallowed.[4][5][6] However, these are not specific to the 3,4-dimethyl isomer and should be treated with caution.
Given the absence of specific data, standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion and Future Directions
This technical guide consolidates the currently available chemical information for 3,4-Dimethylhexanoic acid. While its basic chemical identity is well-defined, there is a notable absence of experimentally determined physicochemical properties, detailed synthetic protocols, spectroscopic data, and toxicological or biological activity profiles.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and characterization of 3,4-Dimethylhexanoic acid, followed by the systematic evaluation of its physical, chemical, and biological properties, would be a valuable contribution to the chemical sciences. Such studies would provide the necessary foundation for any future exploration of this compound in materials science, pharmacology, or other fields of research.
References
- 1. 3,4-Dimethylhexanoic acid | C8H16O2 | CID 22996987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4S)-3,4-dimethylhexanoic acid | C8H16O2 | CID 55300332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
